molecular formula C11H9N B014346 3-Phenylpyridine CAS No. 1008-88-4

3-Phenylpyridine

Cat. No. B014346
Key on ui cas rn: 1008-88-4
M. Wt: 155.2 g/mol
InChI Key: HJKGBRPNSJADMB-UHFFFAOYSA-N
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Yield
72

Identifiers

NAME
1658

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
c1ccccc1[Mg]Cl
Step Two
Name
Quantity
1.6 mmol
Type
reactant
Smiles
c1ccncc1OC(=O)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
c1ccncc1c1ccccc1
Measurements
Type Value Analysis
YIELD 72
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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